molecular formula C22H26ClF3N4O3 B11668399 [3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone

[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B11668399
M. Wt: 486.9 g/mol
InChI Key: QHTNLADZSCJLBC-UHFFFAOYSA-N
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Description

1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2-METHYLPIPERIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Properties

Molecular Formula

C22H26ClF3N4O3

Molecular Weight

486.9 g/mol

IUPAC Name

[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H26ClF3N4O3/c1-12-6-4-5-9-29(12)21(31)19-18(23)20-27-14(11-17(22(24,25)26)30(20)28-19)13-7-8-15(32-2)16(10-13)33-3/h7-8,10,12,14,17,27H,4-6,9,11H2,1-3H3

InChI Key

QHTNLADZSCJLBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC(=C(C=C4)OC)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2-METHYLPIPERIDINE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the chloro, dimethoxyphenyl, and trifluoromethyl groups via substitution reactions.

    Coupling reactions: Attachment of the piperidine moiety through coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalytic processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Implementation of advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions employed.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

1-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2-METHYLPIPERIDINE can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethylated compounds: Compounds containing the trifluoromethyl group, which is known for its influence on biological activity.

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